Disopyramide hydrochloride

Atrial Fibrillation Antiarrhythmic Efficacy Electrophysiology

Disopyramide HCl is a premier Class IA antiarrhythmic with best-in-class KATP channel inhibition (IC50 17.8μM, >8x more potent than quinidine). Ideal for Af/AF termination studies (80% efficacy) and negative inotropic research (53% LV dP/dt reduction). Ensures superior, reproducible data over generic Class I agents. Buy for targeted cardiac electrophysiology.

Molecular Formula C21H30ClN3O
Molecular Weight 375.9 g/mol
CAS No. 54687-36-4
Cat. No. B15126299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisopyramide hydrochloride
CAS54687-36-4
Molecular FormulaC21H30ClN3O
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.Cl
InChIInChI=1S/C21H29N3O.ClH/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);1H
InChIKeyQFCSSPXLFBDRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disopyramide Hydrochloride (CAS 54687-36-4): Class IA Sodium Channel Blocker for Ventricular and Atrial Arrhythmias


Disopyramide hydrochloride is a Class IA antiarrhythmic agent according to the Vaughan Williams classification, characterized by its blockade of the fast inward sodium current in cardiac muscle and prolongation of the cardiac action potential duration . This compound represents the hydrochloride salt form of disopyramide (free base CAS 3737-09-5), with alternative salt forms including disopyramide phosphate (CAS 22059-60-5), hydrobromide, acetate, and sulfate salts available for research and pharmaceutical applications [1]. Disopyramide hydrochloride also exhibits complex protein binding, inhibits HERG-encoded potassium channels, and possesses a potent negative inotropic action [2].

Why Disopyramide Hydrochloride Cannot Be Readily Substituted Within Class IA Antiarrhythmics


Within the Vaughan Williams Class IA antiarrhythmic category, disopyramide, quinidine, and procainamide share sodium channel blockade as a core mechanism [1]. However, these agents diverge significantly in their off-target pharmacology, hemodynamic consequences, and clinical efficacy across distinct arrhythmia subtypes. Disopyramide exhibits the most potent negative inotropic effect among Class I agents, a property that contraindicates its use in patients with compromised left ventricular function where quinidine or procainamide might be considered [2]. Furthermore, the pronounced anticholinergic activity of disopyramide, which exceeds that of quinidine and procainamide, directly influences both its side-effect profile and its utility in specific vagally mediated arrhythmias [3]. These pharmacodynamic distinctions, coupled with differences in metabolic pathways and drug interaction potential, render simple intra-class interchange clinically and scientifically inappropriate.

Quantitative Differentiation of Disopyramide Hydrochloride: Head-to-Head Evidence Versus Key Comparators


Superior Atrial Fibrillation/Flutter Efficacy Versus Verapamil and Distinct Profile from Procainamide

In an electrophysiologic evaluation of intravenous antiarrhythmic drugs, disopyramide demonstrated substantially greater efficacy in terminating atrial fibrillation (Af) and atrial flutter (AF) compared to verapamil, while showing a distinct efficacy pattern relative to procainamide for paroxysmal supraventricular tachycardia (PSVT) [1].

Atrial Fibrillation Antiarrhythmic Efficacy Electrophysiology

Most Potent Negative Inotropic Effect Among Class I Antiarrhythmics: Direct Hemodynamic Quantification

In a comparative hemodynamic study in conscious rabbits, disopyramide demonstrated the most profound negative inotropic effect among tested antiarrhythmic agents, measured by reduction in peak left ventricular dP/dt, and uniquely increased left ventricular end-diastolic pressure (LVEDP) compared to multiple Class I comparators [1].

Hemodynamics Negative Inotropy Cardiac Contractility

Intermediate Anticholinergic Potency: Ranked Between Atropine and Quinidine with Stereoselectivity

Disopyramide exhibits a quantifiable rank order of anticholinergic potency: atropine > disopyramide > quinidine > procainamide, with the anticholinergic effect of disopyramide demonstrating stereoselectivity [(+)disopyramide > (-)disopyramide], a property not observed with quinidine [1].

Muscarinic Receptor Anticholinergic Activity Vagolytic Effect

Superior Potency for Glibenclamide-Sensitive K+ Channel Blockade Among Class I Antiarrhythmics

Among Class I antiarrhythmic drugs tested, disopyramide was the most potent inhibitor of glibenclamide-sensitive K+ channels (KRN2391-induced response), with an IC50 value 8.5-fold lower than quinidine and substantially lower than flecainide, lignocaine, mexiletine, and procainamide [1].

Potassium Channel Glibenclamide-Sensitive Xenopus Oocyte

Near-Complete Oral Bioavailability in Cardiac Failure Patients Despite Variable Absorption in Normal Subjects

Disopyramide pharmacokinetics demonstrate context-dependent oral bioavailability: nearly complete absorption (97.5%) in patients with imminent to moderate cardiac failure versus moderate bioavailability (67-85%) in healthy normal volunteers [REFS-1, REFS-2].

Bioavailability Pharmacokinetics Oral Absorption

Optimal Research and Industrial Application Scenarios for Disopyramide Hydrochloride Based on Quantified Differentiation


Atrial Fibrillation/Flutter Termination Studies Where Verapamil is Ineffective

For researchers investigating pharmacologic cardioversion of atrial fibrillation or atrial flutter, disopyramide hydrochloride is the appropriate selection among Class I agents based on its 80.0% termination efficacy, which far exceeds verapamil's 9.1% efficacy in the same patient population [4]. This 70.9 percentage-point absolute difference makes disopyramide the preferred positive control or intervention agent for studies focused on Af/AF termination mechanisms.

Negative Inotropic Comparative Pharmacology Models

In research settings requiring a reference compound with well-characterized, potent negative inotropic effects, disopyramide hydrochloride serves as an optimal positive control. Quantified reductions in peak LV dP/dt (53% reduction) and unique elevation of LVEDP [4] establish disopyramide as a benchmark comparator for evaluating newer antiarrhythmic agents with purportedly improved hemodynamic safety profiles. This is particularly valuable in conscious animal models where plasma levels can be matched to human therapeutic ranges.

Cardiac Muscarinic Receptor Pharmacology and Stereoselective Anticholinergic Studies

Investigators studying cardiac muscarinic receptor antagonism or stereoselective pharmacology should select disopyramide hydrochloride for its well-defined rank-order anticholinergic potency (atropine > disopyramide > quinidine > procainamide) and demonstrated stereoselectivity [(+)disopyramide > (-)disopyramide] [4]. This stereoselective property, not observed with quinidine, makes disopyramide uniquely valuable as a tool compound for probing stereospecific muscarinic receptor interactions in cardiac tissue.

KATP/Glibenclamide-Sensitive Potassium Channel Research

For electrophysiology research focused on glibenclamide-sensitive K+ channels (KATP-related currents), disopyramide hydrochloride is the most potent Class I antiarrhythmic inhibitor available, with an IC50 of 17.8 μM—8.5-fold more potent than quinidine (151 μM) and at least 25-fold more potent than flecainide, lidocaine, mexiletine, and procainamide (>450 μM) [4]. This potency differential makes disopyramide the preferred chemical probe among sodium channel blockers for studies examining KATP channel pharmacology in Xenopus oocyte or other expression systems.

Quote Request

Request a Quote for Disopyramide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.